1-Bromo-3-chloro-4-n-hexyloxybenzene
Description
1-Bromo-3-chloro-4-n-hexyloxybenzene is a trisubstituted benzene derivative with the molecular formula C₁₂H₁₆BrClO and a molecular weight of 291.45 g/mol. Its IUPAC name reflects the substitution pattern: a bromine atom at position 1, a chlorine atom at position 3, and an n-hexyloxy group (-O-C₆H₁₃) at position 4. The compound is characterized by a benzene ring modified with halogen (Br, Cl) and alkoxy substituents, which confer distinct electronic and steric properties. Such structures are often intermediates in organic synthesis, particularly in agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-bromo-2-chloro-1-hexoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-4-5-8-15-12-7-6-10(13)9-11(12)14/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAXVMSCILYFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-4-n-hexyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 1-bromo-3-chlorobenzene with n-hexyloxy groups. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the selective substitution of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 1-Bromo-3-chloro-4-n-hexyloxybenzene often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-4-n-hexyloxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the hexyloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing bromine or chlorine.
Oxidation: Products include hexyloxybenzaldehyde or hexyloxybenzoic acid.
Reduction: Products include dehalogenated benzene derivatives or modified hexyloxy groups.
Scientific Research Applications
1-Bromo-3-chloro-4-n-hexyloxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-4-n-hexyloxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms and the hexyloxy group influences its reactivity and the pathways it follows in chemical reactions .
Comparison with Similar Compounds
1-Bromo-4-chlorobenzene
- Molecular Formula : C₆H₄BrCl
- Substituents : Bromine (position 1), chlorine (position 4).
- Key Differences : Lacks the hexyloxy group, resulting in lower molecular weight (215.45 g/mol) and reduced lipophilicity. Its simpler structure facilitates electrophilic substitution reactions but limits utility in applications requiring long-chain modifications .
1-Bromo-3-chloro-2-methoxybenzene
- Molecular Formula : C₇H₆BrClO
- Substituents : Bromine (position 1), chlorine (position 3), methoxy (-OCH₃, position 2).
- Key Differences : The methoxy group at position 2 introduces steric hindrance and electronic effects distinct from the hexyloxy group at position 4. The shorter methoxy chain reduces lipophilicity (logP ≈ 2.8 vs. ~5.5 for the target compound) .
Alkoxy Chain Modifications
1-Bromo-4-n-hexylbenzene
- Molecular Formula : C₁₂H₁₇Br
- Substituents : Bromine (position 1), n-hexyl (-C₆H₁₃, position 4).
- Key Differences : Replaces the hexyloxy group with a hexyl chain, eliminating the oxygen atom. This increases hydrophobicity (logP ~6.2) but reduces polarity, affecting reactivity in nucleophilic substitutions .
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
- Molecular Formula : C₁₅H₂₁BrO₂
- Substituents : Bromine (position 1), branched hexyloxyethyl (-O-C₆H₁₂-CH₂CH₃, position 3), methoxy (position 2).
- Such structures are explored in drug delivery systems due to tailored solubility profiles .
Substituent Type and Electronic Effects
1-Bromo-3-chloro-2,4,5,6-tetramethylbenzene
- Molecular Formula : C₁₀H₁₂BrCl
- Substituents : Bromine (position 1), chlorine (position 3), methyl groups (positions 2,4,5,6).
- Key Differences : Methyl groups are electron-donating, countering the electron-withdrawing effects of Br/Cl. This alters reaction pathways (e.g., favoring Friedel-Crafts alkylation) compared to the target compound’s electron-deficient ring .
1-Bromo-3-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₄BrF₃O
- Substituents : Bromine (position 1), trifluoromethoxy (-OCF₃, position 3).
- Key Differences : The strongly electron-withdrawing -OCF₃ group deactivates the ring more than -O-C₆H₁₃, making it less reactive toward electrophiles but more stable under acidic conditions .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
